molecular formula C18H14ClN3O3 B2595252 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-55-1

7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2595252
CAS No.: 1105215-55-1
M. Wt: 355.78
InChI Key: WMNKDIXDXLDTHN-UHFFFAOYSA-N
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Description

7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[b][1,4]oxazine core with a 1,2,4-oxadiazole moiety and a p-tolyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting p-tolyl hydrazine with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the benzo[b][1,4]oxazine core: The oxadiazole intermediate is then reacted with a chlorinated benzo[b][1,4]oxazine derivative under nucleophilic substitution conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may reduce the oxadiazole ring or other reducible groups.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzo[b][1,4]oxazine derivatives.

Scientific Research Applications

7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Its structural features may be exploited in the development of novel materials with specific electronic or optical properties.

    Synthetic Organic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical transformations and reaction mechanisms.

Mechanism of Action

The mechanism of action of 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: shares similarities with other benzo[b][1,4]oxazine derivatives and 1,2,4-oxadiazole compounds.

    Benzo[b][1,4]oxazine derivatives: These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

    1,2,4-oxadiazole compounds: These are widely researched for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

7-chloro-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-2-4-12(5-3-11)18-20-16(25-21-18)9-22-14-7-6-13(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKDIXDXLDTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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